ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-7-12-8(9(11)13-7)10(14)15-4-2/h3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJYAWJXRCVBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate typically involves the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. One common method involves the reaction of 4-amino-2-butylimidazole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 6–8 hrs | 4-Amino-2-butyl-1H-imidazole-5-carboxylic acid | 85–92% | |
| 2M NaOH, 80°C, 4 hrs | Same as above | 78–84% |
Nucleophilic Substitution at the Amino Group
The amino group at position 4 participates in acylation and alkylation reactions, enabling diversification of the imidazole core.
Condensation Reactions
The amino group reacts with aldehydes or ketones to form Schiff bases, which are intermediates in heterocyclic syntheses.
Oxidation and Reduction
The imidazole ring and substituents exhibit redox activity under controlled conditions.
Heterocyclic Functionalization
The compound serves as a precursor for fused-ring systems through cycloaddition or annulation.
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide ions, with acid catalysis accelerating protonation of the ester carbonyl .
-
Schiff Base Formation : Reversible imine formation under mild acidic conditions, stabilized by conjugation with the imidazole ring .
-
Oxidation Pathways : The amino group oxidizes to nitroso intermediates, which can dimerize or react further with nucleophiles .
Scientific Research Applications
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Medicinal Applications
The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its potential applications in treating diseases such as cancer and infections are under investigation.
Case Study: Cancer Research
A study conducted on the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis in certain types of cancer cells. The mechanism appears to involve the inhibition of specific enzymes responsible for cell proliferation.
Key Findings:
- Cell Lines Tested : DLD1 (colorectal cancer) and MCF7 (breast cancer).
- Results : A significant reduction in cell viability was observed at concentrations above 50 μM after 48 hours of treatment.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. This property is particularly relevant in the context of cancer therapy and metabolic disorders.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Percentage (%) at 100 μM |
|---|---|
| Cyclooxygenase (COX) | 70 |
| Lipoxygenase | 65 |
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at Position 1 and 2
Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 61982-18-1)
- Structural Difference : Methyl group at position 1 vs. butyl at position 2 in the target compound.
- Positional differences (1 vs. 2) alter steric hindrance, affecting binding to biological targets.
Ethyl 1-Butyl-2-(2-Hydroxy-4-Methoxyphenyl)-1H-Benzo[d]Imidazole-5-Carboxylate
Amino and Nitro Group Comparisons
Butyl 4-Nitro-1H-Imidazole-5-Carboxylate (CAS 37447-02-2)
- Structural Difference: Nitro group at position 4 vs. amino group in the target compound.
- Impact: The nitro group is strongly electron-withdrawing, reducing electron density at the imidazole ring and altering reactivity in electrophilic substitutions. The amino group provides hydrogen-bonding capacity, critical for interactions with enzymes or receptors .
Ester and Substituent Position Variations
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
- Structural Difference: Amino group at position 5 vs. position 4; hydrochloride salt form.
- Impact: The amino group’s position affects hydrogen-bonding networks and crystal packing . The hydrochloride salt improves solubility but may limit compatibility with non-polar solvents .
Ethyl 5-Amino-4-Fluoro-1-Methyl-1H-Imidazole-2-Carboxylate (CAS 1427501-40-3)
Table 1: Key Properties of Selected Analogs
Biological Activity
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is an imidazole derivative that has been studied for its potential antimicrobial and anticancer properties. The structural features of this compound, particularly the presence of the butyl and amino groups, contribute to its unique biological activity profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Imidazole compounds are known to modulate the activity of enzymes, receptors, and proteins involved in critical biochemical pathways. The primary mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors that mediate cell signaling, potentially influencing processes such as cell proliferation and apoptosis.
This compound's versatility allows it to exhibit a range of biological effects, including antibacterial, anti-inflammatory, and anticancer activities.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. This compound has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on prostate cancer cell lines (PC3 and DU145). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Testing : In a separate study, the compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-amino-1H-imidazole-5-carboxylate | Lacks butyl group | Moderate antimicrobial activity |
| 4-Amino-2-butyl-1H-imidazole-5-carboxylic acid | Contains carboxylic acid instead | Reduced anticancer efficacy |
| 2-Butyl-1H-imidazole-5-carboxylate | Lacks amino group | Limited biological activity |
This compound stands out due to its enhanced reactivity and biological effects attributed to the combination of functional groups present in its structure .
Q & A
Q. What are the established synthetic routes for ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted imidazole precursors and alkylating agents. For example, analogous imidazole derivatives are synthesized via cyclization of aldehydes with ammonium hydroxide in ethanol under reflux (see Scheme 2 in for methodology) . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Column chromatography (silica gel, dichloromethane/methanol gradients) is commonly used for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key methods include:
- X-ray crystallography : Using SHELX software for refinement to resolve bond lengths and angles (e.g., SHELXL for small-molecule refinement) .
- NMR spectroscopy : Compare experimental / NMR data with predicted spectra (e.g., δ ~2.5 ppm for butyl CH, δ ~7.0 ppm for imidazole protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: ~234.12).
Q. What are the stability and storage recommendations for this compound?
The compound is sensitive to moisture and light. Store at –20°C in amber vials under inert gas (argon/nitrogen). Degradation products (e.g., hydrolysis of the ester group) can be monitored via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers investigate the pharmacological potential of this compound in drug discovery?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based assays.
- Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values with known inhibitors (see for analogous imidazole derivatives) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin), guided by crystallographic data from related compounds .
Q. How should contradictory spectral or bioactivity data be resolved?
- Cross-validation : Replicate experiments using alternative techniques (e.g., IR spectroscopy to confirm functional groups if NMR is ambiguous) .
- Theoretical frameworks : Align observations with density functional theory (DFT) calculations for electronic properties or QSAR models for bioactivity .
- Batch analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual solvents detected via GC-MS) .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl).
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations, assessing solubility via phase diagrams .
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed by pH titration .
Q. How can researchers explore structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogs with varied substituents (e.g., replacing the butyl group with cyclohexyl or aryl groups) and test bioactivity (see for synthetic protocols) .
- Electronic effects : Use Hammett plots to correlate substituent σ-values with inhibitory potency .
- Steric maps : Generate 3D molecular surfaces (e.g., using Schrödinger’s Maestro) to identify steric clashes in protein binding pockets .
Q. What advanced purification methods are recommended for scale-up?
- Simulated moving bed (SMB) chromatography : For enantiomeric separation if chirality is introduced .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) using solubility vs. temperature profiles .
- Membrane filtration : Remove sub-micron impurities via tangential flow filtration (TFF) .
Methodological Considerations
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- HPLC validation : Assess linearity (R >0.99), precision (%RSD <2%), and LOD/LOQ using ICH guidelines.
- Spike-recovery tests : Add known concentrations to serum or tissue homogenates, extract via SPE (C18 cartridges), and quantify .
- Stability-indicating assays : Stress samples under heat/light/humidity and monitor degradation .
Q. What computational tools are critical for mechanistic studies?
- Dynamics simulations : Run MD simulations (GROMACS) to study conformational flexibility in aqueous vs. lipid environments.
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .
- Crystallographic software : Refine X-ray data with SHELXL for accurate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
